
N,4-Dimethyl-N-(1-phenylhept-2-yn-1-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,4-Dimethyl-N-(1-phenylhept-2-yn-1-yl)benzene-1-sulfonamide is a synthetic organic compound belonging to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibacterial agents. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, with additional methyl and phenyl groups contributing to its unique chemical structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Dimethyl-N-(1-phenylhept-2-yn-1-yl)benzene-1-sulfonamide typically involves the coupling of thiols and amines. One efficient method is the oxidative coupling of thiols and amines using ammonium carbamate as the nitrogen source and methanol as the oxygen source and reaction medium . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .
Industrial Production Methods
In industrial settings, the synthesis of sulfonamides can be achieved through various methods, including the use of sulfonyl chlorides and amines. The reaction of sulfonyl chlorides with amines in the presence of a base such as triethylamine in anhydrous acetonitrile is a common approach . This method is known for its high yield and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
N,4-Dimethyl-N-(1-phenylhept-2-yn-1-yl)benzene-1-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to sulfinamides or sulfenamides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonyl chlorides, sulfinamides, and sulfenamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,4-Dimethyl-N-(1-phenylhept-2-yn-1-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N,4-Dimethyl-N-(1-phenylhept-2-yn-1-yl)benzene-1-sulfonamide involves its interaction with bacterial enzymes. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. By competing with para-aminobenzoic acid (PABA), the compound prevents the formation of folic acid, thereby inhibiting bacterial growth . This mechanism is specific to bacteria, as mammals do not synthesize folic acid but obtain it from their diet .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: A commonly used sulfonamide in veterinary medicine.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Often combined with trimethoprim to treat various bacterial infections.
Uniqueness
N,4-Dimethyl-N-(1-phenylhept-2-yn-1-yl)benzene-1-sulfonamide is unique due to its specific chemical structure, which includes a phenylhept-2-yn-1-yl group. This structural feature may confer unique reactivity and biological activity compared to other sulfonamides .
Properties
CAS No. |
757977-39-2 |
|---|---|
Molecular Formula |
C21H25NO2S |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
N,4-dimethyl-N-(1-phenylhept-2-ynyl)benzenesulfonamide |
InChI |
InChI=1S/C21H25NO2S/c1-4-5-6-10-13-21(19-11-8-7-9-12-19)22(3)25(23,24)20-16-14-18(2)15-17-20/h7-9,11-12,14-17,21H,4-6H2,1-3H3 |
InChI Key |
JYCZDJXZUGKRFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(C1=CC=CC=C1)N(C)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Chloro(dimethyl)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14219406.png)
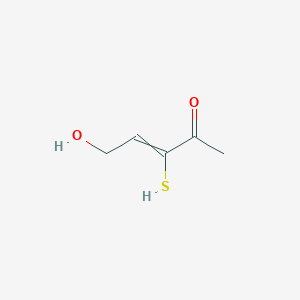
![2-[(2-Phosphonoethyl)amino]ethane-1-sulfonic acid](/img/structure/B14219423.png)
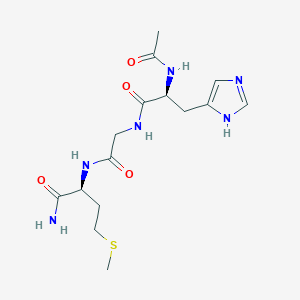
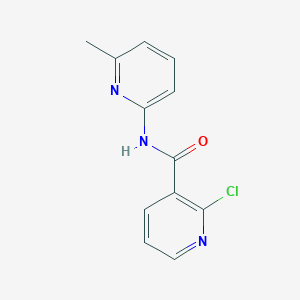
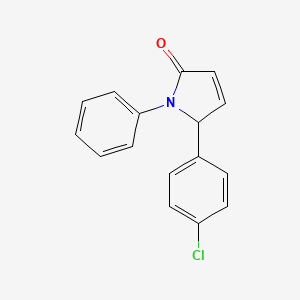
![4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid](/img/structure/B14219440.png)

![Benzamide, 4-[[4-[(4,5-dihydro-1H-imidazol-2-yl)amino]phenyl]thio]-](/img/structure/B14219461.png)
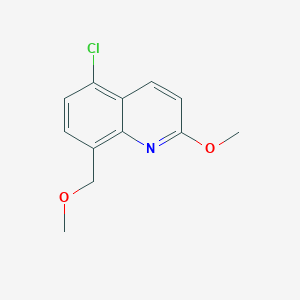


![{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid](/img/structure/B14219493.png)

